

Application Notes: Enzymatic Kinetic Resolution of Racemic Epichlorohydrin

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Compound of Interest

Compound Name: (S)-(+)-Epichlorohydrin

Cat. No.: B123951

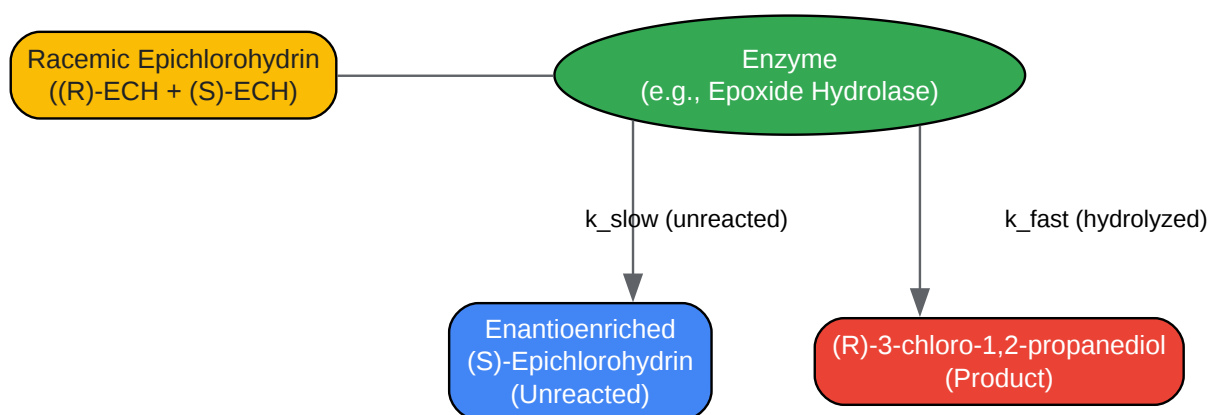
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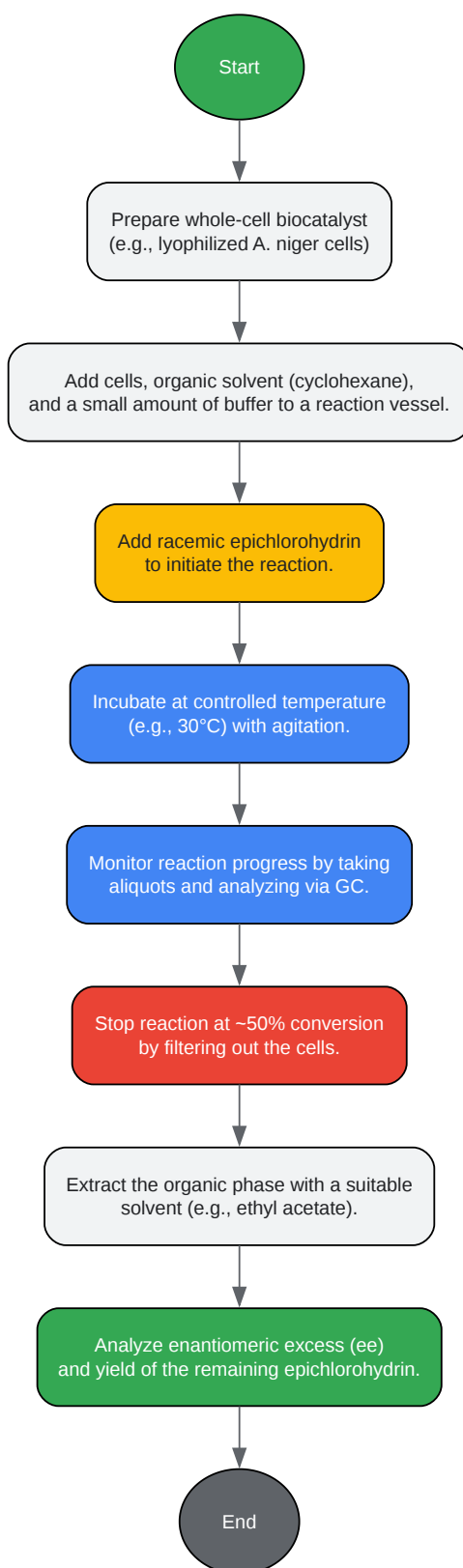
Introduction

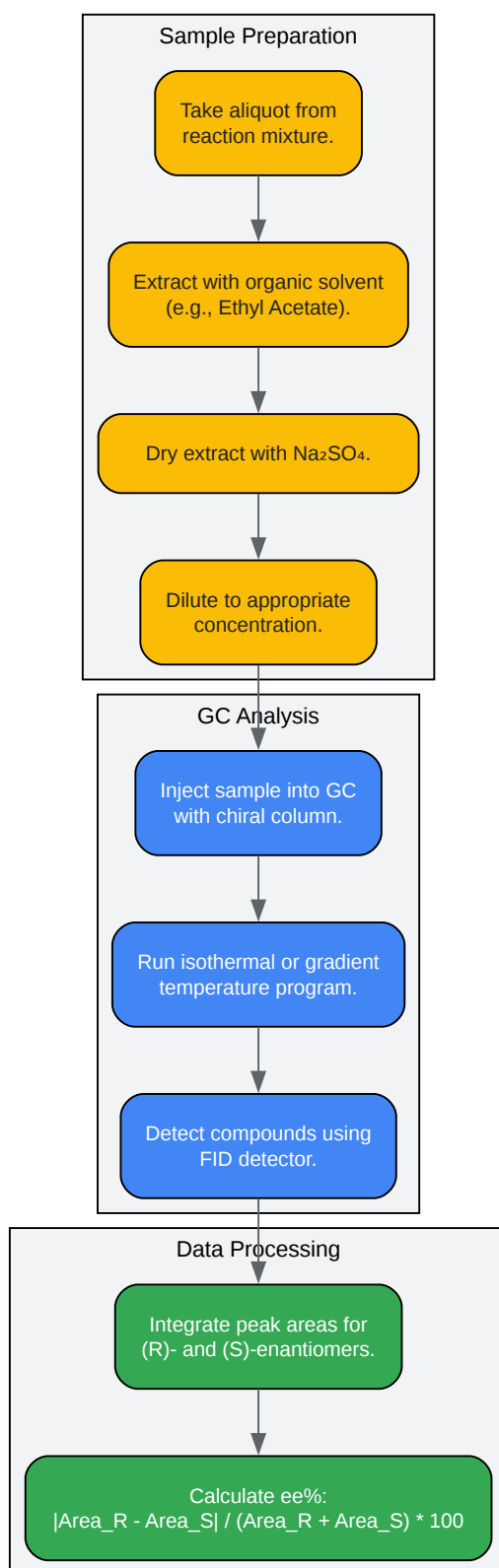
Enantiomerically pure epichlorohydrin is a critical chiral building block in the pharmaceutical industry, serving as a synthon for the synthesis of various optically active drugs, including β -adrenergic blockers (e.g., Timolol, Propranolol), L-carnitine, and pheromones.[1][2][3] The kinetic resolution of racemic epichlorohydrin using enzymes, particularly epoxide hydrolases (EHs) and lipases, offers a highly efficient and environmentally benign alternative to traditional chemical methods.[1][4][5] This approach leverages the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure epoxide from the product.[4][5]

Principle of the Method

Kinetic resolution is based on the difference in reaction rates between the two enantiomers of a racemic mixture with a chiral catalyst, in this case, an enzyme.[4][5] In the hydrolysis of racemic epichlorohydrin, an epoxide hydrolase will preferentially catalyze the ring-opening of one enantiomer (e.g., (R)-epichlorohydrin) to form the corresponding diol (3-chloro-1,2-propanediol), while leaving the other enantiomer (e.g., (S)-epichlorohydrin) largely unreacted. As the reaction progresses, the remaining epichlorohydrin becomes highly enriched in the less reactive S-enantiomer. The theoretical maximum yield for the resolved, unreacted enantiomer in a kinetic resolution is 50%.[4][6]







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